molecular formula C8H8BrN3O B15199195 8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one

8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one

Katalognummer: B15199195
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: FOOYKUCJIQWSSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one: is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one typically involves the following steps:

    Formation of the Pyrido[2,3-b][1,4]diazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

    Purification Techniques: Techniques such as recrystallization or chromatography may be used to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Substitution of the bromine atom with an azide group would yield an azido derivative.

    Oxidation: Oxidation may result in the formation of a ketone or carboxylic acid derivative.

    Reduction: Reduction could lead to the formation of an amine derivative.

Wissenschaftliche Forschungsanwendungen

8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Receptor Binding: It may bind to specific receptors in the body, modulating their activity and influencing cellular responses.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in gene expression and cellular behavior.

Vergleich Mit ähnlichen Verbindungen

8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine and 8-bromo-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione share structural similarities.

    Uniqueness: The presence of the diazepine ring and the specific positioning of the bromine atom contribute to its unique chemical properties and potential biological activities.

Eigenschaften

Molekularformel

C8H8BrN3O

Molekulargewicht

242.07 g/mol

IUPAC-Name

8-bromo-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one

InChI

InChI=1S/C8H8BrN3O/c9-5-3-6-8(11-4-5)12-7(13)1-2-10-6/h3-4,10H,1-2H2,(H,11,12,13)

InChI-Schlüssel

FOOYKUCJIQWSSY-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C(NC1=O)N=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.